molecular formula C8H14O2Si B14079381 3-Furanmethanol, 2-(trimethylsilyl)- CAS No. 101822-35-9

3-Furanmethanol, 2-(trimethylsilyl)-

Cat. No.: B14079381
CAS No.: 101822-35-9
M. Wt: 170.28 g/mol
InChI Key: HJSQDOWWTFLSNK-UHFFFAOYSA-N
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Description

3-Furanmethanol, 2-(trimethylsilyl)- is an organic compound with the molecular formula C8H14O2Si It is a derivative of furan, a heterocyclic organic compound, and contains a trimethylsilyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furanmethanol, 2-(trimethylsilyl)- typically involves the reaction of furan derivatives with trimethylsilyl reagents. One common method is the silylation of 3-furanmethanol using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.

Industrial Production Methods

Industrial production of 3-Furanmethanol, 2-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Furanmethanol, 2-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids.

    Reduction: Reduction reactions can convert the compound into furanmethanol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan carboxylic acids.

    Reduction: Furanmethanol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3-Furanmethanol, 2-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Furanmethanol, 2-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The furan ring can interact with enzymes and other biomolecules, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-methanol: A simpler derivative of furan without the trimethylsilyl group.

    2-Furanmethanol: Another furan derivative with different substitution patterns.

    Furfuryl alcohol: A related compound with a hydroxymethyl group attached to the furan ring.

Uniqueness

3-Furanmethanol, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it useful in various synthetic applications.

Properties

CAS No.

101822-35-9

Molecular Formula

C8H14O2Si

Molecular Weight

170.28 g/mol

IUPAC Name

(2-trimethylsilylfuran-3-yl)methanol

InChI

InChI=1S/C8H14O2Si/c1-11(2,3)8-7(6-9)4-5-10-8/h4-5,9H,6H2,1-3H3

InChI Key

HJSQDOWWTFLSNK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CO1)CO

Origin of Product

United States

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